2-Methoxy-1-(8-azaspiro[4.5]decan-8-yl)ethan-1-one 2-Methoxy-1-(8-azaspiro[4.5]decan-8-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18079632
InChI: InChI=1S/C12H21NO2/c1-15-10-11(14)13-8-6-12(7-9-13)4-2-3-5-12/h2-10H2,1H3
SMILES:
Molecular Formula: C12H21NO2
Molecular Weight: 211.30 g/mol

2-Methoxy-1-(8-azaspiro[4.5]decan-8-yl)ethan-1-one

CAS No.:

Cat. No.: VC18079632

Molecular Formula: C12H21NO2

Molecular Weight: 211.30 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-1-(8-azaspiro[4.5]decan-8-yl)ethan-1-one -

Specification

Molecular Formula C12H21NO2
Molecular Weight 211.30 g/mol
IUPAC Name 1-(8-azaspiro[4.5]decan-8-yl)-2-methoxyethanone
Standard InChI InChI=1S/C12H21NO2/c1-15-10-11(14)13-8-6-12(7-9-13)4-2-3-5-12/h2-10H2,1H3
Standard InChI Key SSBLFINJCDQXTI-UHFFFAOYSA-N
Canonical SMILES COCC(=O)N1CCC2(CCCC2)CC1

Introduction

2-Methoxy-1-(8-azaspiro[4.5]decan-8-yl)ethan-1-one is a complex organic compound featuring a unique spirocyclic structure. This compound includes a methoxy group and an azaspiro framework, which contribute to its interesting steric and electronic properties. The molecular weight of this compound is approximately 209.29 g/mol, making it a subject of interest in various fields of research, including organic chemistry and pharmaceuticals.

Synthesis and Chemical Reactivity

The synthesis of 2-Methoxy-1-(8-azaspiro[4.5]decan-8-yl)ethan-1-one typically involves multi-step organic synthesis techniques. These methods can include reactions that exploit the reactivity of the methoxy group and the azaspiro framework. While specific synthesis pathways are not detailed in available literature, compounds with similar structures often undergo reactions such as nucleophilic substitution and addition reactions.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-Methoxy-1-(8-azaspiro[4.5]decan-8-yl)ethan-1-one, each exhibiting unique properties:

Compound NameCAS NumberStructural FeaturesUnique Aspects
2-Azido-1-(1-Oxa-8-Azaspiro[5.5]undecan-8-Yl)Ethanone2098090-69-6Contains an azido groupEnhanced reactivity due to azido functionality
1-(1-Oxa-4-Thia-8-Azaspiro[4.5]Decan-8-Yl)-2-(Thiophen-3-Yl)Ethanone1797617-35-6Incorporates thioether and thiophene moietiesPotential for diverse biological activity
2-Oxa-7-Azaspiro[4.5]Decane Hydrochloride479195-19-2Oxa and azaspiro componentsHigh solubility and bioavailability

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator